5-HT2 antagonist 1
5-HT2 antagonist 1
5-HT2 antagonist 1 is a potent antagonist of 5-HT2 receptor, with weak α1 adrenoceptor blocking activity.
Brand Name:
Vulcanchem
CAS No.:
191592-09-3
VCID:
VC0006907
InChI:
InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3
SMILES:
CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O
Molecular Formula:
C₂₂H₂₉FN₄O₂
Molecular Weight:
400.5 g/mol
5-HT2 antagonist 1
CAS No.: 191592-09-3
Cat. No.: VC0006907
Molecular Formula: C₂₂H₂₉FN₄O₂
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 5-HT2 antagonist 1 is a potent antagonist of 5-HT2 receptor, with weak α1 adrenoceptor blocking activity. |
|---|---|
| CAS No. | 191592-09-3 |
| Molecular Formula | C₂₂H₂₉FN₄O₂ |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 5-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-8-hydroxy-1-methyl-7,8-dihydro-6H-pyrrolo[3,2-c]azepin-4-one |
| Standard InChI | InChI=1S/C22H29FN4O2/c1-24-11-7-19-21(24)20(28)8-12-27(22(19)29)10-2-9-25-13-15-26(16-14-25)18-5-3-17(23)4-6-18/h3-7,11,20,28H,2,8-10,12-16H2,1H3 |
| Standard InChI Key | KBZUFSZQLVRGPR-UHFFFAOYSA-N |
| SMILES | CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O |
| Canonical SMILES | CN1C=CC2=C1C(CCN(C2=O)CCCN3CCN(CC3)C4=CC=C(C=C4)F)O |
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